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molecular formula C14H9N3O2S B3262947 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione CAS No. 364050-15-7

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

Cat. No. B3262947
M. Wt: 283.31 g/mol
InChI Key: GDKSIHGTNYPHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906089B2

Procedure details

1-Benzo[1,2,5]thiadiazol-5-yl -2-(6-methyl-pyridin-2-yl)-ethanone (5.88 g, 21.8 mmol) was dissolved in dimethyl sulfoxide (50 ml) heated to 60° C. Hydrogen bromide (7.1 ml of a 48% solution in water) was added dropwise and the reaction stirred for 3 hours at 60° C. The cooled reaction was poured into water (100 ml) and the pH adjusted to pH 8 with saturated sodium bicarbonate solution. The organic product was extracted into ethyl acetate (3×100 ml), dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure (5.19 g, 84%); 1H NMR (250 MHz, CDCl3) δ: 2.47 (3H, s), 7.40 (1H, d), 7.85 (1H, t), 8.06 (1H, d), 8.15 (1H, d), 8.28 (1H, d), 8.45 (1H, s); m/z(API) 284 (M+H+, 100%).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[S:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10](=[O:19])[CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[N:13]=3)[CH:8]=[CH:9][C:2]=12.Br.C(=O)(O)[O-:22].[Na+]>CS(C)=O.O>[N:1]1[S:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10](=[O:19])[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[N:13]=3)=[O:22])[CH:8]=[CH:9][C:2]=12 |f:2.3|

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
N1=C2C(=NS1)C=C(C=C2)C(CC2=NC(=CC=C2)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 3 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction
EXTRACTION
Type
EXTRACTION
Details
The organic product was extracted into ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure (5.19 g, 84%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1=C2C(=NS1)C=C(C=C2)C(C(=O)C2=NC(=CC=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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